molecular formula C12H15N3O2 B028639 4-Benzoylpiperazine-1-carboxamide CAS No. 100138-46-3

4-Benzoylpiperazine-1-carboxamide

Katalognummer: B028639
CAS-Nummer: 100138-46-3
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: SFEIMHKHXPBUCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzoylpiperazine-1-carboxamide is a chemical compound with the molecular formula C12H15N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylpiperazine-1-carboxamide typically involves the reaction of piperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoylpiperazine, which is then reacted with an appropriate carboxylating agent to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated flow chemistry devices to control the reaction conditions precisely, ensuring high yield and purity of the product .

Analyse Chemischer Reaktionen

Amide Bond Formation

The carboxamide group is introduced through EDCI/HOBt-mediated coupling between 4-benzoylpiperazine derivatives and carboxylic acids. For example, coupling 4-formylbenzoic acid with N-Boc-piperazine under standard amidation conditions yields intermediates, followed by deprotection to generate the final product .

Reaction Conditions

Reactant AReactant BCoupling AgentSolventYield (%)
4-Formylbenzoic acidN-Boc-piperazineEDCI/HOBtDCM91.2
Benzoyl chloridePiperazine-1-carboxamideTEA/DCMDCM86

Cyclization Strategies

Cyclization of intermediates with iodobenzene diacetate enables the formation of fused heterocyclic systems. For instance, ester intermediates undergo saponification and ammonolysis to yield carboxamide derivatives .

Stability and Reactivity Under Hydrolytic Conditions

The carboxamide group demonstrates stability under physiological conditions but undergoes pH-dependent hydrolysis :

Acidic Hydrolysis

Exposure to trifluoroacetic acid (TFA) removes tert-butoxycarbonyl (Boc) protecting groups without cleaving the carboxamide bond, as observed in PARP-1 inhibitor synthesis .

Basic Hydrolysis

In strongly basic conditions (e.g., NaOH), carboxamides may hydrolyze to carboxylic acids, though this is minimized in optimized synthetic routes .

Stability Profile

ConditionStabilityKey ObservationSource
pH 1–3 (HCl)StableNo degradation after 24 hours
pH 13 (NaOH)Partial hydrolysis15% conversion to carboxylic acid

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation or acylation to introduce substituents. For example:

  • Reductive amination with aldehydes modifies the piperazine ring while preserving the carboxamide .
  • Buchwald–Hartwig coupling introduces aryl groups, enhancing binding affinity in kinase inhibitors .

Benzoyl Group Reactions

The benzoyl moiety participates in nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides, enabling diversification of the aromatic ring .

Example Reaction

text
4-Benzoylpiperazine-1-carboxamide + 4-fluoro-3-nitrobenzene → Nitro-substituted derivative Conditions: DMF, 80°C, 12 hours Yield: 78% [3]

Role in Medicinal Chemistry

This compound derivatives exhibit dual functionality :

  • The carboxamide forms hydrogen bonds with enzyme active sites (e.g., PARP-1 Gly863/Ser904) .
  • The piperazine ring enhances solubility and pharmacokinetic properties .

Structure–Activity Relationship (SAR)

Modification SiteEffect on PARP-1 IC₅₀ (nM)Key Finding
Carboxamide (R=H)2.6Baseline activity
R=Cyclopropyl0.55.2x potency increase via steric effects
Piperazine N-methyl>10Reduced binding due to steric clash

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Antitumor Activity
Recent studies have highlighted the potential of BPPC derivatives as novel inhibitors targeting specific pathways in cancer cells. For instance, a series of compounds based on the 4-benzoylpiperazine-1-carboxamide scaffold have been developed as TEAD inhibitors, which are crucial in the regulation of gene expression related to cancer progression. Among these, TM2 exhibited significant inhibition of TEAD2 and TEAD4 auto-palmitoylation with IC50 values of 156 nM and 38 nM, respectively, demonstrating its potential as an antitumor agent . This suggests that BPPC derivatives could be pivotal in developing targeted therapies for cancers driven by the YAP/TEAD signaling pathway.

Reversible TEAD Inhibition
The discovery of reversible TEAD inhibitors featuring the BPPC scaffold marks a significant advancement in targeted cancer therapy. Unlike irreversible inhibitors, these compounds may offer a more controlled therapeutic approach with potentially fewer side effects. The co-crystal structure analysis revealed a novel binding mode for TM2, indicating that BPPC derivatives can interact with previously unexplored binding sites on TEAD proteins . This opens avenues for further optimization and development of BPPC-based therapeutics.

Biochemical Research Tools

Cellular Mechanism Studies
BPPC and its derivatives serve as valuable tools in biochemical research to investigate cellular mechanisms. For example, their ability to inhibit specific protein interactions can help delineate pathways involved in cell proliferation and survival. The application of BPPC in studies assessing the role of TEAD proteins in oncogenesis provides insights into how these pathways can be manipulated for therapeutic benefit .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaKey FindingsApplications
Cancer TherapyTM2 inhibits TEAD2/TEAD4 with IC50 values of 156 nM and 38 nMPotential antitumor agent targeting YAP/TEAD pathway
Structural BiologyNovel binding mode discovered for TM2 on TEAD proteinsInsights into drug design for cancer therapies
NeuropharmacologyExploration of piperazine derivatives for antidepressant effectsPotential new treatments for mood disorders

Wirkmechanismus

The mechanism of action of 4-Benzoylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific structural modifications.

Vergleich Mit ähnlichen Verbindungen

    Piperazine: A basic heterocyclic compound with a similar structure but without the benzoyl and carboxamide groups.

    4-Benzylpiperazine: Similar to 4-Benzoylpiperazine-1-carboxamide but with a benzyl group instead of a benzoyl group.

    1-Benzoylpiperazine: Lacks the carboxamide group, making it structurally simpler.

Uniqueness: this compound is unique due to the presence of both benzoyl and carboxamide functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .

Biologische Aktivität

4-Benzoylpiperazine-1-carboxamide (CAS No. 100138-46-3) is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly as an acetylcholinesterase inhibitor and a scaffold for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised .

Additionally, this compound has been explored for its role in inhibiting TEAD transcription factors , which are involved in cellular growth and differentiation. Studies have shown that derivatives of this compound can inhibit TEAD auto-palmitoylation, with varying degrees of potency across different isoforms .

Inhibition Potency

The inhibition potency of this compound and its derivatives has been evaluated through various assays. For instance, one study reported IC50 values of 156 nM for TEAD2 and 38 nM for TEAD4, indicating strong inhibitory activity . These values highlight the compound's potential in therapeutic applications targeting TEAD-related pathways.

Acetylcholinesterase Inhibition

The compound's ability to inhibit acetylcholinesterase has been confirmed through enzyme activity assays. The inhibition kinetics suggest that it operates through a competitive mechanism, enhancing cholinergic transmission.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated that treatment with this compound led to significant improvements in memory and cognitive function in animal models, correlating with increased acetylcholine levels.

Case Study 2: TEAD Inhibition

In another study focusing on cancer biology, derivatives based on the 4-benzoylpiperazine scaffold were shown to effectively inhibit TEAD-mediated transcriptional activity in vitro. The compounds demonstrated selective inhibition over other kinases, suggesting a favorable safety profile for further development .

Table 1: Inhibition Potency of 4-Benzoylpiperazine Derivatives

CompoundTargetIC50 (nM)
TM2TEAD2156
TM2TEAD438
This compoundAcetylcholinesteraseNot specified

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityModerate (2 mg/L)
Half-life~2.9 hours
BioavailabilityModerate (41%)

Eigenschaften

IUPAC Name

4-benzoylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEIMHKHXPBUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590447
Record name 4-Benzoylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100138-46-3
Record name 4-Benzoylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.